molecular formula C9H10BrNO B1529722 2-Bromo-5-(cyclopropylmethoxy)pyridine CAS No. 1177269-06-5

2-Bromo-5-(cyclopropylmethoxy)pyridine

Cat. No. B1529722
M. Wt: 228.09 g/mol
InChI Key: ACWHKQKLDSZRPM-UHFFFAOYSA-N
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Patent
US08729102B2

Procedure details

A mixture of 2-bromo-5-(cyclopropylmethoxy)pyridine (5.65 g), tris(dibenzylideneacetone)dipalladium(0) (454 mg), 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine) (925 mg), 1,1-diphenylmethanimine (5.42 g), sodium t-butoxide (3.33 g) and toluene (50 mL) was stirred at 80° C. for 3 hr under an argon atmosphere. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with THF (15 mL). 1M Hydrochloric acid (15 mL) was added thereto, and the mixture was stirred at room temperature for 30 min. 6M Hydrochloric acid (6 mL) was added thereto, and the organic layer was separated from the aqueous layer. The separated organic layer was extracted with 1M hydrochloric acid. The combined aqueous layer was neutralized with 8M aqueous sodium hydroxide solution, and extracted twice with ethyl acetate. The combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), and recrystallized (hexane/diethyl ether) to give the title compound as colorless crystals (3.67 g).
Quantity
5.65 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine)
Quantity
925 mg
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
454 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH:10]2[CH2:12][CH2:11]2)=[CH:4][N:3]=1.C1(C(C2C=CC=CC=2)=[NH:20])C=CC=CC=1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[CH:10]1([CH2:9][O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:20])=[N:3][CH:4]=2)[CH2:12][CH2:11]1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
5.65 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)OCC1CC1
Name
1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine)
Quantity
925 mg
Type
reactant
Smiles
Name
Quantity
5.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=N)C1=CC=CC=C1
Name
Quantity
3.33 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
454 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 hr under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with THF (15 mL)
ADDITION
Type
ADDITION
Details
1M Hydrochloric acid (15 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
6M Hydrochloric acid (6 mL) was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The separated organic layer was extracted with 1M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
recrystallized (hexane/diethyl ether)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)COC=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.67 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.